4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Overview
Description
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a 4-methyl-1-piperazinyl group at the third position on the benzaldehyde ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance the efficiency and yield of the process. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can significantly improve the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol at room temperature.
Substitution: Sodium methoxide (NaOCH₃) in methanol at reflux temperature.
Major Products Formed
Oxidation: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid.
Reduction: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the piperazinyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can be compared with other similar compounds, such as:
4-Fluoro-3-(4-methylpiperazin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-Fluoro-3-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Fluoro-3-(4-methylpiperazin-1-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSDLACNUEQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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